3'-NH2-CTP
Description
Cytidine 5’-triphosphate disodium salt hydrate is a pyrimidine nucleoside triphosphate. It is a high-energy molecule that plays a crucial role in various biological processes. This compound is essential for the synthesis of RNA and DNA, and it acts as a coenzyme in several biochemical reactions .
Properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMSOWKYYIROGP-LLWADOMFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3Na2O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate disodium salt hydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of cytidine monophosphate (CMP) to cytidine diphosphate (CDP) and then to cytidine triphosphate (CTP). The reaction conditions often require the presence of specific enzymes or chemical reagents to facilitate the phosphorylation steps .
Industrial Production Methods
In industrial settings, the production of cytidine 5’-triphosphate disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of cytidine triphosphate. The compound is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate disodium salt hydrate undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a phosphate donor in various biochemical reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution: It participates in substitution reactions where the triphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as kinases and phosphatases, as well as chemical reagents like ATP and GTP. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products
The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various phosphorylated intermediates. These products are crucial for the synthesis of nucleic acids and other biomolecules .
Scientific Research Applications
Cytidine 5’-triphosphate disodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of phosphorylation and other biochemical processes.
Biology: It plays a vital role in the synthesis of RNA and DNA, making it essential for genetic research and molecular biology studies.
Medicine: It is used in the development of antiviral and anticancer therapies, as it can inhibit the replication of certain viruses and cancer cells.
Industry: It is used in the production of nucleic acid-based products, such as vaccines and diagnostic kits.
Mechanism of Action
Cytidine 5’-triphosphate disodium salt hydrate exerts its effects by acting as a substrate for various enzymes involved in nucleic acid synthesis. It is incorporated into RNA and DNA during the polymerization process, facilitating the formation of phosphodiester bonds between nucleotides. Additionally, it acts as a coenzyme in the synthesis of phospholipids and glycoproteins, playing a crucial role in cell membrane formation and protein glycosylation .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Like cytidine 5’-triphosphate disodium salt hydrate, ATP is a high-energy molecule involved in various biochemical processes.
Guanosine triphosphate (GTP): GTP is another nucleoside triphosphate that plays a role in protein synthesis and signal transduction.
Uridine triphosphate (UTP): UTP is involved in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine 5’-triphosphate disodium salt hydrate is unique in its specific role in the synthesis of RNA and DNA, as well as its involvement in the regulation of lipid metabolism and protein glycosylation. Its ability to act as a substrate for various enzymes and its high-energy phosphate bonds make it a versatile and essential compound in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
